molecular formula C19H18FN3O3S B11255658 4-fluoro-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide

4-fluoro-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11255658
M. Wt: 387.4 g/mol
InChI Key: QMNCPLUDUHKPDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its structural uniqueness, which combines a fluorinated benzene ring with a pyridazine moiety.

Properties

Molecular Formula

C19H18FN3O3S

Molecular Weight

387.4 g/mol

IUPAC Name

4-fluoro-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C19H18FN3O3S/c1-2-12-26-19-11-10-18(21-22-19)14-4-3-5-16(13-14)23-27(24,25)17-8-6-15(20)7-9-17/h3-11,13,23H,2,12H2,1H3

InChI Key

QMNCPLUDUHKPDY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Propoxy Group: The propoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazine ring is replaced by a propoxy group.

    Coupling with Fluorobenzene Sulfonamide: The final step involves coupling the pyridazine derivative with 4-fluorobenzenesulfonyl chloride under basic conditions to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified sulfonamide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is not fully understood but is believed to involve the inhibition of specific enzymes or receptors. The sulfonamide group is known to interact with biological targets, potentially leading to the modulation of biochemical pathways. The fluorine atom and the pyridazine ring may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide: Similar structure but with a methoxy group instead of a propoxy group.

    4-Fluoro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide: Similar structure but with an ethoxy group instead of a propoxy group.

    4-Fluoro-N-[3-(6-butoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide: Similar structure but with a butoxy group instead of a propoxy group.

Uniqueness

The uniqueness of 4-fluoro-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties. The propoxy group, in particular, may influence the compound’s solubility, stability, and interaction with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.